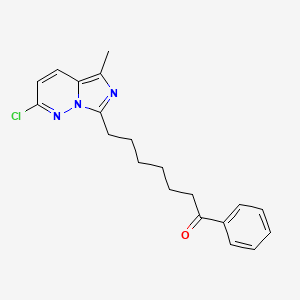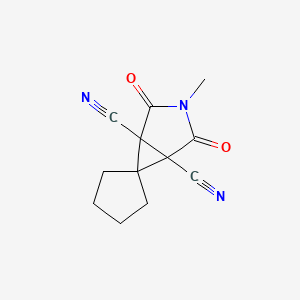
Spiro(3-azabicyclo(3.1.0)hexane-6,1'-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Spiro(3-azabicyclo(310)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” is a complex organic compound characterized by its unique spiro structure Spiro compounds are known for their distinctive three-dimensional configurations, which can impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, spiro formation, and functional group modifications. Common reaction conditions include the use of catalysts, specific temperature and pressure settings, and controlled pH environments.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods (e.g., chromatography, crystallization) may be employed.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying spiro chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as enzyme inhibition or receptor binding. Its spiro structure could impart specific interactions with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties could impart specific characteristics to these materials, such as enhanced stability or reactivity.
作用機序
The mechanism by which “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. Examples include spiro[cyclopropane-1,2’-indene], spiro[cyclohexane-1,2’-pyrrolidine], and spiro[cyclopentane-1,2’-oxirane].
Uniqueness
The uniqueness of “Spiro(3-azabicyclo(3.1.0)hexane-6,1’-cyclopentane)-1,5-dicarbonitrile, 3-methyl-2,4-dioxo-” lies in its specific combination of functional groups and ring structures. This unique configuration can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92577-31-6 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC名 |
3-methyl-2,4-dioxospiro[3-azabicyclo[3.1.0]hexane-6,1'-cyclopentane]-1,5-dicarbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-15-8(16)11(6-13)10(4-2-3-5-10)12(11,7-14)9(15)17/h2-5H2,1H3 |
InChIキー |
PRKKUDMNXHEZBC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2(C3(C2(C1=O)C#N)CCCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


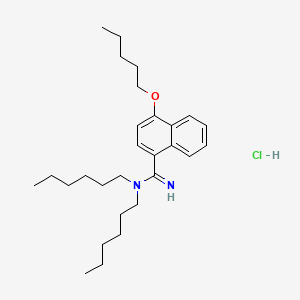
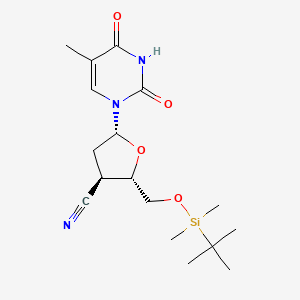
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

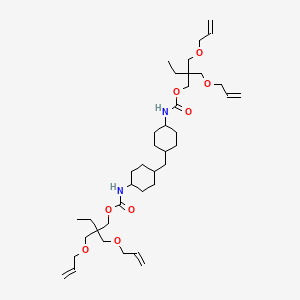
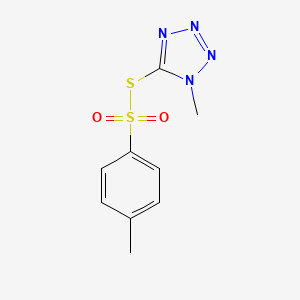
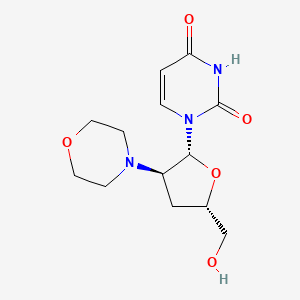


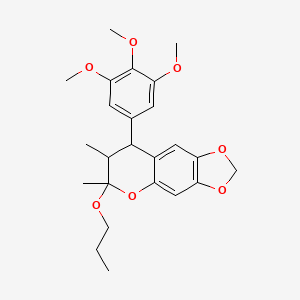
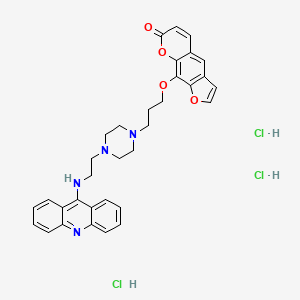

![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
